molecular formula C8H14Br2N4O3 B1678845 RB-6145 CAS No. 129448-97-1

RB-6145

Cat. No.: B1678845
CAS No.: 129448-97-1
M. Wt: 374.03 g/mol
InChI Key: XPBJPGMCFKYBBV-UHFFFAOYSA-N
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Description

RB-6145 is a bifunctional nitroimidazole compound that serves as a prodrug for the hypoxic cell radiosensitizer RSU 1069. It is designed to target hypoxic cells preferentially, exhibiting cytotoxicity and antitumor therapeutic activity. This compound is particularly significant in cancer treatment due to its ability to sensitize hypoxic tumor cells to radiation therapy while reducing systemic toxicity compared to its active form, RSU 1069 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RB-6145 involves the incorporation of a bromoethylamino substituent into a nitroimidazole frameworkThe reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

RB-6145 undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced under hypoxic conditions to form reactive intermediates.

    Substitution: The bromoethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can react with the bromoethylamino group under mild conditions.

Major Products Formed

The major products formed from these reactions include the reduced forms of this compound and various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

RB-6145 has a wide range of scientific research applications, including:

Mechanism of Action

RB-6145 exerts its effects through a bioreductive mechanism. Under hypoxic conditions, the nitro group is reduced to form reactive intermediates that can alkylate DNA, leading to cytotoxicity. The bromoethylamino group forms an alkylating aziridine moiety, which further enhances its cytotoxic effects. The primary molecular targets are hypoxic tumor cells, and the pathways involved include DNA damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    RSU 1069: The active form of RB-6145, known for its potent radiosensitizing and cytotoxic effects.

    PD 130903: Another bifunctional nitroimidazole with similar properties but different pharmacokinetic profiles.

Uniqueness of this compound

This compound is unique due to its reduced systemic toxicity compared to RSU 1069, making it a safer option for clinical use. Additionally, its ability to preferentially target hypoxic cells enhances its therapeutic index, providing a more effective treatment option for hypoxic tumors .

Properties

CAS No.

129448-97-1

Molecular Formula

C8H14Br2N4O3

Molecular Weight

374.03 g/mol

IUPAC Name

1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide

InChI

InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H

InChI Key

XPBJPGMCFKYBBV-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol
CI 1010
PD 144872
RB 6145
RB-6145

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 1-(2-nitro-1-imidazolyl)-3-(2-hydroxyethylamino)-2-propanol (RSU-1137) prepared as described by Silver et al. [Silver, A. R. J., McNeil, S. S., O'Neill, P., Jenkins, T. C. and Ahmed, I., Biochemical Pharmacology 1986 35 3923-3928] (2.30 g, 10.0 mmol) and dimethylbromo-sulphonium bromide (2.22 g, 10.0 mmol) prepared by the method of Furukawa et al. [Furukawa, N., Inoue, T., Aida, T. and Oae, S., J. Chem. Soc. Chem. Commun. 1973 212] in N,N-dimethylformamide (20 cm3) was stirred at 50° C. for 12 hours. The reaction mixture was concentrated in vacuo, digested in ethanol (10 cm3) and separated by preparative column chromatography using silica gel as the stationary phase and chloroform-methanol (9:1 v/v) as eluant. 1-(2-Nitro-1-imidazolyl)-3-(2-bromoethylamino)-2-propanol hydrobromide (0.68 g, 18.2%) was obtained as a yellow solid, m.p. 148.5°-150.5° C. after treatment of the eluate with ethereal hydrogen bromide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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